3-(2-Hydroxy-2-propyl)cyclobutanecarbaldehyde
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Overview
Description
3-(2-Hydroxy-2-propyl)cyclobutanecarbaldehyde is a chemical compound characterized by a cyclobutane ring substituted with a hydroxypropan-2-yl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of vanadium (II)/zinc (II) bimetallic complexes to facilitate intramolecular pinacol-type reductive coupling, yielding the desired cyclobutane intermediate . Subsequent functionalization steps introduce the hydroxypropan-2-yl and aldehyde groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxy-2-propyl)cyclobutanecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in substitution reactions, forming esters or ethers under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acid chlorides, alkyl halides.
Major Products Formed
Oxidation: 3-(2-Hydroxypropan-2-yl)cyclobutanecarboxylic acid.
Reduction: 3-(2-Hydroxypropan-2-yl)cyclobutanemethanol.
Substitution: Esters or ethers depending on the substituent introduced.
Scientific Research Applications
3-(2-Hydroxy-2-propyl)cyclobutanecarbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxy-2-propyl)cyclobutanecarbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxypropan-2-yl group can form hydrogen bonds with biological molecules, influencing their structure and function. The aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophiles in biological systems. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxypropane: A simpler compound with a hydroxy group and a propane backbone.
Cyclobutanecarbaldehyde: Lacks the hydroxypropan-2-yl group, making it less complex.
3-(2-Hydroxy-2-propyl)cyclobutanecarbaldehyde: A closely related compound with similar structural features.
Uniqueness
This compound is unique due to the combination of its cyclobutane ring, hydroxypropan-2-yl group, and aldehyde functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H14O2 |
---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
3-(2-hydroxypropan-2-yl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C8H14O2/c1-8(2,10)7-3-6(4-7)5-9/h5-7,10H,3-4H2,1-2H3 |
InChI Key |
NYMKGDIFEJXBDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CC(C1)C=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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